molecular formula C8H12Cl3FN4 B2416150 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride CAS No. 2375274-79-4

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride

Cat. No.: B2416150
CAS No.: 2375274-79-4
M. Wt: 289.56
InChI Key: OPTTWOBIXFNTNF-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C8H10ClFN4. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in chemical synthesis and pharmaceutical research.

Properties

IUPAC Name

1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN4.2ClH/c9-8-12-3-6(10)7(13-8)14-2-1-5(11)4-14;;/h3,5H,1-2,4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTTWOBIXFNTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC(=NC=C2F)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride typically involves the reaction of 2-chloro-5-fluoropyrimidine with pyrrolidine in the presence of a suitable base such as potassium carbonate (K2CO3). The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is often purified through crystallization or chromatography techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminated derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride exhibits promising anticancer activity. It acts as an inhibitor of specific kinases involved in cancer cell proliferation, making it a candidate for targeted cancer therapies.

Case Study Example :
In a study involving various cancer cell lines, the compound demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism of action was linked to the disruption of signaling pathways critical for tumor growth .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral polymerases.

Case Study Example :
In vitro assays showed that the compound effectively reduced viral load in infected cells, indicating its potential as a therapeutic agent against certain viral infections .

Applications in Drug Development

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride serves as a versatile scaffold in medicinal chemistry. Its structural features allow for modifications that can enhance its pharmacological profile.

Lead Compound for Drug Design

The compound's unique structure has made it a lead candidate in the design of new drugs targeting various diseases, including:

  • Cancer
  • Viral Infections

Researchers are exploring derivatives of this compound to optimize efficacy and reduce toxicity.

Data Tables

Activity TypeAssay MethodResult
AnticancerCell Proliferation AssaySignificant inhibition
AntiviralViral Load ReductionEffective at micromolar concentrations

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct reactivity and stability, making it a valuable compound in various research fields.

Biological Activity

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine; dihydrochloride is a chemical compound with significant potential in pharmaceutical research due to its unique structural properties and biological activities. Its molecular formula is C8H10ClFN4, and it is primarily studied for its roles in enzyme inhibition, antiviral activity, and potential anticancer properties.

The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, along with a pyrrolidine moiety. This structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H10ClFN4
Molecular Weight216.6432 g/mol
IUPAC Name1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine; dihydrochloride
CAS Number1310558-47-4

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain pathways critical for viral replication and cancer cell survival. For instance, it can bind to the active sites of enzymes involved in nucleotide metabolism, disrupting their function and leading to reduced cell proliferation.

Antiviral Activity

Research indicates that compounds similar to 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine exhibit broad-spectrum antiviral activity. This is particularly relevant in the context of pyrimidine metabolism, which plays a crucial role in the immune response against viral infections. Studies have demonstrated that inhibiting pyrimidine biosynthesis can enhance the production of interferons, key components of the antiviral defense system .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from pyrimidine structures have demonstrated significant activity against vulvar epidermal carcinoma cells (A431), highlighting their potential as therapeutic agents in oncology .

Case Studies

  • Inhibition of PD-1/PD-L1 Interaction : A study explored the use of similar compounds in enhancing immune responses by inhibiting the PD-1/PD-L1 pathway. The results indicated substantial rescue of mouse immune cells at concentrations as low as 100 nM, suggesting that modifications to the pyrimidine structure can significantly impact immune modulation .
  • Pyrimidine Biosynthesis Inhibition : Another investigation focused on how pyrimidine biosynthesis inhibitors could amplify interferon production in cells exposed to viral ligands. This study emphasized the importance of targeting metabolic pathways for developing antiviral therapies .

Q & A

Q. What are the recommended safety protocols for handling 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear flame-resistant clothing, gloves, eye/face protection, and ensure proper ventilation during handling .
  • First Aid Measures:
    • Inhalation: Move to fresh air and monitor respiratory function.
    • Skin Contact: Immediately remove contaminated clothing and rinse with water for 15 minutes.
    • Eye Exposure: Flush eyes with water for 10–15 minutes, including under eyelids.
    • Spill Management: Use inert absorbents to collect material, avoid dispersal into waterways, and dispose as hazardous waste .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques:
    • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify the pyrrolidine and pyrimidine ring substituents.
    • Mass Spectrometry (MS): Confirm molecular weight (236.14 g/mol) and fragmentation patterns.
    • X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .

Q. What are the best practices for storing this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chloro-fluoropyrimidine moiety.
  • Stability Monitoring: Conduct periodic HPLC analysis to detect degradation products (e.g., free amine or dehalogenated derivatives) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers in the nucleophilic substitution step at the pyrimidine C2 position .
  • Condition Screening: Apply ICReDD’s workflow to integrate computational predictions with high-throughput experimentation, narrowing optimal solvent/base combinations (e.g., DMF with K2_2CO3_3) .

Q. How should researchers address contradictions in reaction yields reported across studies?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Use factorial design to isolate variables (e.g., temperature, stoichiometry) contributing to yield discrepancies. For example, a 23^3 factorial design can test interactions between reaction time (12–24h), temperature (80–120°C), and solvent polarity .
  • Data Reconciliation: Cross-validate results with kinetic studies (e.g., in situ IR monitoring) to resolve outliers caused by side reactions (e.g., pyrrolidine ring oxidation) .

Q. What strategies are effective for designing derivatives to enhance biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the pyrrolidine C3 amine with acyl or sulfonyl groups to improve target binding. For example, replace the dihydrochloride salt with a free base to assess solubility effects .
  • Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Reactor Design: Opt for continuous-flow reactors to manage exothermic reactions (e.g., SNAr at the pyrimidine ring) and improve heat dissipation .
  • Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective, large-scale purification .

Q. How can researchers investigate the compound’s interaction with biological targets using advanced spectroscopic techniques?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon_{on}/koff_{off}) to immobilized enzymes (e.g., tyrosine kinases).
  • Fluorescence Quenching: Monitor conformational changes in target proteins via tryptophan fluorescence shifts upon ligand binding .

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